2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18287544
InChI: InChI=1S/C10H7BrFNO3/c11-6-1-4-5(2-9(14)15)10(16)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,16)(H,14,15)
SMILES:
Molecular Formula: C10H7BrFNO3
Molecular Weight: 288.07 g/mol

2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid

CAS No.:

Cat. No.: VC18287544

Molecular Formula: C10H7BrFNO3

Molecular Weight: 288.07 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid -

Specification

Molecular Formula C10H7BrFNO3
Molecular Weight 288.07 g/mol
IUPAC Name 2-(5-bromo-6-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Standard InChI InChI=1S/C10H7BrFNO3/c11-6-1-4-5(2-9(14)15)10(16)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,16)(H,14,15)
Standard InChI Key MSGZBHWLTBUIFS-UHFFFAOYSA-N
Canonical SMILES C1=C2C(C(=O)NC2=CC(=C1Br)F)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid (molecular formula: C₁₀H₇BrFNO₃; molecular weight: 288.07 g/mol) features a bicyclic indolin-2-one core substituted with bromine at position 5, fluorine at position 6, and an acetic acid moiety at position 3. The IUPAC name, 2-(5-bromo-6-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid, reflects its functional groups and substitution pattern. Key structural identifiers include the canonical SMILES string C1=C2C(C(=O)NC2=CC(=C1Br)F)CC(=O)O and the InChIKey MSGZBHWLTBUIFS-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₇BrFNO₃
Molecular Weight288.07 g/mol
IUPAC Name2-(5-bromo-6-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Canonical SMILESC1=C2C(C(=O)NC2=CC(=C1Br)F)CC(=O)O
Topological Polar Surface Area70.6 Ų

The bromine and fluorine atoms enhance lipophilicity, facilitating membrane permeability, while the acetic acid group improves aqueous solubility, enabling efficient formulation. X-ray crystallography of analogous compounds confirms the planar indole ring and the E-configuration of the acetic acid side chain, which optimizes target binding .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(5-bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid typically involves halogenation and condensation steps. Starting from a halogenated indole precursor, bromine and fluorine are introduced via electrophilic substitution using reagents like sulfuryl chloride or Selectfluor . The acetic acid moiety is subsequently attached through a nucleophilic acyl substitution reaction with chloroacetic acid derivatives under refluxing ethanol or dimethylformamide (DMF).

Key Reaction Conditions:

  • Halogenation: Conducted at 0–5°C to minimize side reactions.

  • Condensation: Refluxed at 90°C for 8–12 hours in DMF with triethylamine as a base.

  • Yield: 65–78% after purification via column chromatography .

Challenges and Solutions

A major challenge lies in achieving regioselective halogenation without over-substitution. Strategies include using directing groups (e.g., acetyl) to guide bromine/fluorine placement and employing low temperatures to control reactivity . Recent advances in flow chemistry have improved yield and purity by optimizing reaction kinetics .

Biological Activities and Mechanisms

Anticancer Properties

The compound demonstrates potent cytotoxicity against cancer cell lines, with IC₅₀ values in the low micromolar range. For instance, in non-small cell lung cancer (A549) and melanoma (K111) models, it achieves IC₅₀ values of 0.32 μM and 1.19 μM, respectively . Mechanistic studies suggest inhibition of mutant EGFR and BRAF kinases, which drive uncontrolled cell proliferation in cancers .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)
A549 (Non-small cell lung)0.32
K111 (Melanoma)1.19
MCF7 (Breast)5.78

Antimicrobial Effects

Preliminary assays reveal moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 μg/mL) and fungi (Candida albicans, MIC = 25 μg/mL). The halogen atoms disrupt microbial membrane integrity, while the oxindole core interferes with DNA gyrase.

Comparison with Structural Analogues

Halogenated Indoles

Replacing bromine with chlorine (as in 2-(5-chloro-6-fluoro-2-oxoindolin-3-yl)acetic acid) reduces cytotoxicity (IC₅₀ = 2.1 μM in A549) but improves metabolic stability . Fluorine-free analogues exhibit diminished membrane permeability, underscoring its critical role.

Urea-Functionalized Derivatives

Compounds like 1-[2-(2-oxoindolin-3-ylidene)acetyl]phenyl-3-phenylurea (12b) show enhanced VEGFR-2 inhibition (IC₅₀ = 0.85 μM) but higher cardiotoxicity risks, highlighting the safety advantages of the acetic acid moiety .

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